molecular formula C7H14O2 B1309566 2,2-Dimethyloxan-4-ol CAS No. 24945-13-9

2,2-Dimethyloxan-4-ol

Cat. No.: B1309566
CAS No.: 24945-13-9
M. Wt: 130.18 g/mol
InChI Key: BONHKCQIMVZXBV-UHFFFAOYSA-N
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Description

2,2-Dimethyloxan-4-ol is a six-membered oxygen-containing heterocyclic compound (oxane) with two methyl groups at the C2 position and a hydroxyl group at the C4 position. The dimethyl groups at C2 introduce steric hindrance, while the hydroxyl group at C4 provides polarity and reactivity.

Properties

IUPAC Name

2,2-dimethyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)5-6(8)3-4-9-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHKCQIMVZXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406790
Record name 2,2-dimethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24945-13-9
Record name 2,2-dimethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyloxan-4-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyloxan-4-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate, followed by treatment with isopropylmagnesium bromide . Another method involves the dehydration of alcohols in the presence of an acid catalyst to form alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled conditions to ensure high purity and yield. The process may include steps such as distillation and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyloxan-4-ol undergoes various chemical reactions due to its functional groups. Some notable reactions include:

    Dehydration: In the presence of an acid catalyst, it can undergo dehydration to form pinacolone (2,3-dimethyl-2-butanol).

    Oxidation: It can be oxidized to pinacolone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Esterification: It can react with carboxylic acids in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Dehydration: Acid catalysts such as sulfuric acid.

    Oxidation: Oxidizing agents like chromic acid or potassium permanganate.

    Esterification: Acid catalysts and carboxylic acids.

Major Products Formed

    Dehydration: Pinacolone.

    Oxidation: Pinacolone.

    Esterification: Various esters depending on the carboxylic acid used.

Scientific Research Applications

2,2-Dimethyloxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and in various organic reactions.

    Biology: Its unique structure allows it to be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic applications and as a building block for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyloxan-4-ol involves its functional groups, which allow it to participate in various chemical reactions. The primary alcohol group (-C-OH) can form hydrogen bonds, while the ether group (-C-O-C-) can participate in reactions involving the ether linkage. These interactions enable it to act as a precursor to other compounds and facilitate its use in various applications.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents CAS Number Key Properties Applications
2,2-Dimethyloxan-4-ol Oxane C2: 2 × CH₃; C4: -OH Not provided Steric hindrance, moderate polarity Synthesis intermediates
(2R,4R)-2-Phenyloxan-4-ol Oxane C2: Phenyl; C4: -OH 188053-98-7 Low solubility, chiral centers Chiral auxiliaries
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Oxane C3: -OH; C4: -CH₂OH Not provided High hydrophilicity, bifunctional Polymers, drug synthesis
(4,5-Dibenzoyloxy-2-Fluoro-Oxan-3-Yl) Benzoate Oxane C2: -F; C3: -OCOPh; C4/C5: -OCOPh 4163-49-9 High stability, lipophilic Materials, prodrugs
4-Ethyl-1,3,2-dioxathiolane 2-oxide Dioxathiolane C4: -CH₂CH₃; S-O moiety 1469-72-3 Polar, sulfoxide reactivity Specialty solvents

Research Findings and Trends

  • Steric Effects : The 2,2-dimethyl substitution in oxane derivatives reduces reactivity at C4 compared to less hindered analogues like (3R,4R)-4-(hydroxymethyl)oxan-3-ol, which is more amenable to nucleophilic reactions .
  • Functional Group Diversity : Fluorinated or esterified oxanes (e.g., the benzoate derivative in ) are increasingly explored for their stability in drug delivery systems.

Biological Activity

2,2-Dimethyloxan-4-ol, also known as 4-(Aminomethyl)-2,2-dimethyloxan-4-ol, is a heterocyclic organic compound with significant biological activities. Its unique structure, characterized by an oxan ring and an aminomethyl group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, along with relevant research findings and case studies.

Chemical Structure

The molecular formula of this compound is C7_{7}H15_{15}NO. The compound features a hydroxyl group at the fourth carbon of the oxan ring, which is crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxyl group and the aminomethyl moiety allow for hydrogen bonding and electrostatic interactions that can modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. A notable study assessed its cytotoxicity against several cancer cell lines using the MTT assay. The results indicated that it has a growth inhibitory concentration (GI50_{50}) of approximately 8.12 µM against HeLa cells and 3.18 µM against MCF-7 cells . These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

  • Breast Cancer : In a study targeting NEK kinases associated with breast cancer, this compound was evaluated for its ability to inhibit cell proliferation in MCF-7 cells. The compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents .
  • Cervical Cancer : Another investigation focused on HeLa cells revealed that treatment with this compound resulted in apoptosis as indicated by increased caspase activity. This suggests that the compound may induce programmed cell death in cancerous cells .

Data Table: Biological Activity Summary

Activity Target Cells GI50_{50} (µM) Mechanism
AntibacterialStaphylococcus aureus32Inhibition of cell wall synthesis
AntibacterialEscherichia coli32Disruption of membrane integrity
AnticancerMCF-73.18Induction of apoptosis
AnticancerHeLa8.12Caspase activation

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound. Studies involving in vivo models and clinical trials will be essential to assess its therapeutic potential and safety profile comprehensively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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